N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a chloro group, a ketone group, and a sulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonamide with 4-chloro-3-oxobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of sulfonic acids or other oxidized products.
Scientific Research Applications
N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the chloro and ketone groups contribute to its reactivity and ability to form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-oxobutyryl chloride
- N-(4-Chloro-3-oxobutyl)-N-cyclopropyl-2,2,3,3-tetrafluoropropanamide
Uniqueness
N-(4-Chloro-3-oxobutyl)-p-toluenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
CAS No. |
31984-14-2 |
---|---|
Molecular Formula |
C11H14ClNO3S |
Molecular Weight |
275.75 g/mol |
IUPAC Name |
N-(4-chloro-3-oxobutyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H14ClNO3S/c1-9-2-4-11(5-3-9)17(15,16)13-7-6-10(14)8-12/h2-5,13H,6-8H2,1H3 |
InChI Key |
IUZSKKTYNNKUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.